N-Acetyl-D-galactosamine 4-sulfate sodium salt
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Overview
Description
N-Acetyl-D-galactosamine 4-sulfate sodium salt is a biochemical reagent widely used in various scientific fields. This compound is a white, water-soluble powder with the molecular formula C8H14O9NSNa and a molecular weight of 323.25 g/mol . It is commonly used in chemistry, biology, and biochemistry for its role as a substrate in enzyme assays and as a reagent in synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-galactosamine 4-sulfate sodium salt typically involves the sulfation of N-Acetyl-D-galactosamine. This process can be carried out using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-galactosamine 4-sulfate sodium salt primarily undergoes hydrolysis reactions. It is known to participate in the hydrolysis of the 4-sulfate groups of the N-Acetyl-D-galactosamine 4-sulfate units of chondroitin sulfate and dermatan sulfate .
Common Reagents and Conditions
The hydrolysis reactions typically involve the use of enzymes such as N-acetylgalactosamine-4-sulfatase. These reactions are carried out under mild conditions, often at physiological pH and temperature, to mimic biological environments .
Major Products Formed
The major products formed from the hydrolysis of this compound include desulfated N-Acetyl-D-galactosamine and inorganic sulfate .
Scientific Research Applications
N-Acetyl-D-galactosamine 4-sulfate sodium salt has extensive applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-Acetyl-D-galactosamine 4-sulfate sodium salt involves its role as a substrate for sulfatase enzymes. These enzymes catalyze the hydrolysis of the sulfate ester bond, leading to the removal of the sulfate group from the N-Acetyl-D-galactosamine unit . This reaction is crucial in the degradation of glycosaminoglycans, which are important components of the extracellular matrix .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-glucosamine 6-sulfate sodium salt
- N-Acetyl-D-galactosamine-6-phosphate sodium salt
- N-Acetyl-D-glucosamine
Uniqueness
N-Acetyl-D-galactosamine 4-sulfate sodium salt is unique due to its specific sulfation pattern at the 4-position of the galactosamine unit. This distinct structural feature makes it a valuable substrate for studying specific sulfatase enzymes and their role in glycosaminoglycan metabolism .
Properties
Molecular Formula |
C8H14NNaO9S |
---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-6(12)7(18-19(14,15)16)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7+,8?;/m1./s1 |
InChI Key |
VYTLDLWVZBFTJH-DELYSCNJSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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